Diethyl 2-(methylamino)propanedioate
Description
Diethyl 2-(methylamino)propanedioate (CAS: Not explicitly provided; molecular formula: C₇H₁₃NO₄, inferred from HR-FAB-MS data ) is a malonate derivative featuring a methylamino substituent at the central carbon. It serves as a key intermediate in organic synthesis, particularly in the preparation of hydantoins and amino acid derivatives . Its synthesis involves catalytic hydrogenation of diethyl 2-(benzyl(methyl)amino)propanedioate using Pd-C, yielding a compound with confirmed purity via NMR and mass spectrometry .
Properties
CAS No. |
36295-63-3 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
diethyl 2-(methylamino)propanedioate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6(9-3)8(11)13-5-2/h6,9H,4-5H2,1-3H3 |
InChI Key |
SLOUPZPBSMXCPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Diethyl 2-(dimethylaminomethylidene)propanedioate
- Molecular Formula: C₁₀H₁₇NO₄
- Key Differences: A dimethylamino group replaces the methylamino substituent. Higher lipophilicity (XLogP3: ~2.4 vs. inferred lower value for the target compound) due to additional methyl groups . Applications: Used as a precursor in heterocyclic chemistry for its enhanced electron-donating properties.
Diethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)aminomethylidene]propanedioate
- Molecular Formula : C₁₁H₁₅N₃O₄S
- Higher molecular weight (285.32 g/mol) and polar surface area (119 Ų), suggesting altered solubility .
1,3-Diethyl 2-[(3-nitrophenylamino)methylene]propanedioate
Derivatives with Extended Functionalization
2-(Methylamino)-3-(piperidin-1-yl)propanoic acid (6b)
- Synthesis: Derived from diethyl 2-(methylamino)propanedioate via reaction with piperidine and formaldehyde .
- Key Differences: Replacement of ester groups with a carboxylic acid and piperidine ring. Bioactivity: Potential as a hydantoin precursor, evidenced by IR and NMR data (e.g., 1648 cm⁻¹ for carbonyl stretching) .
1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c)
- Molecular Formula: C₁₇H₁₉NO₄
- Key Differences: Quinoline substituent increases aromaticity and planarity, enhancing UV absorption properties. Higher melting point (dec >194°C) compared to the parent compound, attributed to crystalline packing .
Data Table: Key Properties of this compound and Analogues
Key Observations :
- Lipophilicity : Electron-withdrawing groups (e.g., nitro in ) increase XLogP3, while hydrophilic substituents (e.g., piperidine in ) reduce it.
- Synthetic Efficiency: Yields vary significantly with substituent complexity. For example, the quinoline derivative (2c) achieves 69% yield , whereas the piperidine derivative (6b) yields only 30.4% .
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